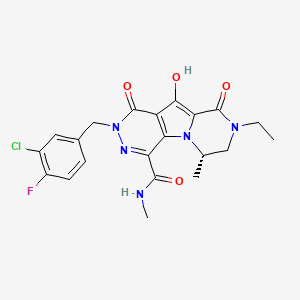

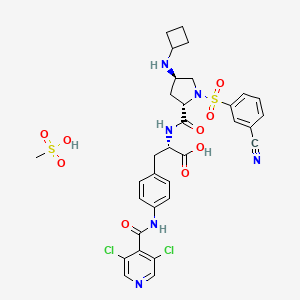

(R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemistry: As a tool compound for studying the function of mGlu3 receptors and their role in synaptic transmission and plasticity

Biology: Used in research to understand the molecular mechanisms underlying neurological disorders such as schizophrenia and depression

Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric conditions by modulating mGlu3 receptor activity

Industry: Employed in the development of new pharmacological agents targeting mGlu3 receptors for therapeutic purposes

Mechanism of Action

ML337 acts as a negative allosteric modulator (NAM) for the mGlu3 receptor . It has been found to have a mGlu3 IC50 of 593 nM, indicating its high potency . The mGlu3 receptor is a G-protein-coupled metabotropic glutamate receptor, and inhibition of mGlu3 is hypothesized to have therapeutic utility in the treatment of cognitive disorders, schizophrenia, depression, and Alzheimer’s disease .

Future Directions

The future directions for the research and development of ML337 could involve further exploration of its therapeutic potential in the treatment of cognitive disorders, schizophrenia, depression, and Alzheimer’s disease . Additionally, further studies could be conducted to improve the understanding of the functions of the mGlu3 receptor .

Biochemical Analysis

Biochemical Properties

ML 337 is a selective negative allosteric modulator of mGlu3 . It displays no activity at mGlu1, mGlu2 or mGlu4-8 at concentrations up to 30 μM . This suggests that ML 337 interacts specifically with the mGlu3 receptor, altering its conformation and thereby modulating its activity.

Molecular Mechanism

The molecular mechanism of ML 337 involves its binding to the mGlu3 receptor in a non-competitive manner. This binding alters the conformation of the receptor, reducing its activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML337 involves multiple steps, starting with the preparation of the key intermediate, 2-fluoro-4-iodophenylacetylene. This intermediate is then subjected to a Sonogashira coupling reaction with 4-methoxyphenylacetylene to yield the desired product. The final step involves the addition of (3R)-3-hydroxy-1-piperidinylmethanone under basic conditions to obtain ML337 .

Industrial Production Methods

While specific industrial production methods for ML337 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ML337 primarily undergoes substitution reactions due to the presence of the fluoro and methoxy groups on the aromatic ring. It can also participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of the alkyne group .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

Click Chemistry: The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .

Major Products

The major products formed from these reactions include various substituted derivatives of ML337, which can be further explored for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

LY341495: Another negative allosteric modulator of mGlu3 receptors, but with different selectivity and potency profiles.

JNJ-16259685: A selective antagonist of mGlu1 receptors, used for comparison in studies involving mGlu3 modulation.

MPEP: A selective antagonist of mGlu5 receptors, often used in studies to differentiate the roles of various mGlu receptor subtypes

Uniqueness of ML337

ML337 is unique in its high selectivity for mGlu3 receptors, with minimal activity at other mGlu receptor subtypes (mGlu1, mGlu2, and mGlu4-8). This selectivity makes it a valuable tool for studying the specific functions of mGlu3 receptors without off-target effects on other receptor subtypes .

Properties

IUPAC Name |

[2-fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-[(3R)-3-hydroxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCRLDPMQHPGIM-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCC[C@H](C3)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)